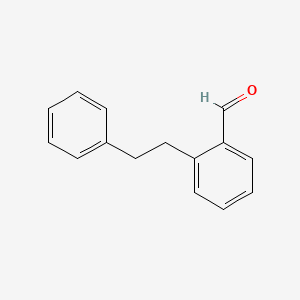

2-Phenethylbenzaldehyde

Description

2-Phenethylbenzaldehyde (C₁₅H₁₄O) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a phenethyl group (–CH₂CH₂C₆H₅) at the ortho position. This structure imparts unique physicochemical properties, such as increased hydrophobicity due to the bulky phenethyl substituent and reactivity typical of aromatic aldehydes.

Properties

IUPAC Name |

2-(2-phenylethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJJUQWNKOILOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444020 | |

| Record name | 2-phenethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32832-96-5 | |

| Record name | 2-phenethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenethylbenzaldehyde can be synthesized through various methods. One common method involves the reaction of benzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, 2-Phenethylbenzaldehyde is often produced through the Friedel-Crafts acylation of benzene with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Phenethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-phenethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 2-Phenethylbenzaldehyde can yield 2-phenethylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles in the presence of catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles like bromine, chlorine, and catalysts like aluminum chloride.

Major Products:

Oxidation: 2-Phenethylbenzoic acid.

Reduction: 2-Phenethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Phenethylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenethylbenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group and Substituent Effects

Table 1: Key Structural and Functional Differences

Key Observations:

Hydrophobicity vs. Polarity: The phenethyl group in 2-phenethylbenzaldehyde increases its hydrophobicity compared to polar analogs like 2-hydroxymethylbenzoic acid (logP ≈ 1.5 vs. logP ≈ 0.2) . This property makes it more suitable for applications in lipid-rich environments or as a precursor in fragrance synthesis. In contrast, N-methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde exhibits high solubility in aqueous media due to its amino and hydroxyethyl substituents, favoring pharmaceutical or catalytic applications .

Reactivity :

- Aldehydes with electron-withdrawing groups (e.g., 2-(formylmethyl)benzaldehyde) undergo rapid oxidation or nucleophilic addition, whereas 2-phenethylbenzaldehyde’s bulky phenethyl group may slow such reactions due to steric hindrance .

- Dihydroxybenzaldehyde derivatives form stable metal complexes via chelation, a property less likely in 2-phenethylbenzaldehyde due to the absence of hydroxyl groups .

Stability and Degradation Pathways

Table 2: Stability Metrics from Ozonolysis Studies

| Compound | Relative Abundance (%) | MS² Fragmentation Pattern |

|---|---|---|

| 2-(Formylmethyl)benzaldehyde | 0.31 ± 0.12 | m/z 149 (M+H⁺ → m/z 121, 93) |

| 2-Hydroxymethylbenzoic acid | 3.2 ± 0.8 | m/z 167 (M+H⁺ → m/z 149, 121) |

- Implications for 2-Phenethylbenzaldehyde: The low relative abundance of 2-(formylmethyl)benzaldehyde in ozonolysis (0.31%) suggests instability under oxidative conditions. By contrast, 2-phenethylbenzaldehyde’s larger substituent may offer enhanced stability against degradation, though this requires experimental validation.

Biological Activity

2-Phenethylbenzaldehyde, a compound with the molecular formula C15H14O, is an aromatic aldehyde known for its diverse biological activities. It is primarily recognized for its applications in the fragrance industry, but recent research has unveiled its potential therapeutic properties. This article delves into the biological activity of 2-Phenethylbenzaldehyde, supported by data tables, case studies, and detailed research findings.

Antimicrobial Properties

Research indicates that 2-Phenethylbenzaldehyde exhibits notable antimicrobial activities against various pathogens. A study found that it effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 100 µg/mL for both strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 100 µg/mL |

Anti-inflammatory Effects

2-Phenethylbenzaldehyde has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

Neuroprotective Activity

Neuroprotective effects have been observed in various studies, particularly concerning neurodegenerative diseases. A significant finding was that 2-Phenethylbenzaldehyde inhibited calpain activity, an enzyme associated with neurodegeneration. This inhibition could potentially prevent cellular damage in conditions like Alzheimer's disease.

"Inhibition of calpain by 2-Phenethylbenzaldehyde minimizes cellular damage and therefore prevents neurodegeneration" .

Antioxidant Properties

The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

Study on Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of 2-Phenethylbenzaldehyde against clinical isolates of Staphylococcus aureus. The study involved:

- Sample Collection : Clinical isolates were obtained from infected patients.

- Testing Method : The agar dilution method was used to determine MIC values.

- Results : The compound showed significant antibacterial activity, supporting its potential use as a natural preservative in food products.

Neuroprotection in Animal Models

A case study involving animal models of Alzheimer's disease assessed the neuroprotective effects of 2-Phenethylbenzaldehyde:

- Model Used : Transgenic mice expressing human APP (amyloid precursor protein).

- Treatment Protocol : Mice were administered varying doses of the compound over six weeks.

- Findings : Treated mice exhibited reduced amyloid plaque formation and improved cognitive function compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.